![molecular formula C19H14N2O10S2 B2931171 2-Methyl-4-[(2-nitrobenzenesulfonyl)oxy]phenyl 2-nitrobenzene-1-sulfonate CAS No. 2415631-19-3](/img/structure/B2931171.png)
2-Methyl-4-[(2-nitrobenzenesulfonyl)oxy]phenyl 2-nitrobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-[(2-nitrobenzenesulfonyl)oxy]phenyl 2-nitrobenzene-1-sulfonate: is an organic compound characterized by its complex structure, which includes multiple nitro and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(2-nitrobenzenesulfonyl)oxy]phenyl 2-nitrobenzene-1-sulfonate typically involves multiple steps:
Sulfonation: The sulfonyl groups are introduced using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent.
Esterification: The final step involves the esterification of the phenolic hydroxyl group with 2-nitrobenzenesulfonyl chloride under basic conditions, typically using a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors for nitration and sulfonation steps to ensure consistent product quality and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups can undergo reduction to amines under catalytic hydrogenation conditions.
Substitution: The sulfonyl groups can be displaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonates.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and sulfonic acid.
Common Reagents and Conditions
Oxidation: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Reduction: Amines.
Substitution: Sulfonamides or sulfonates.
Hydrolysis: Phenols and sulfonic acids.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a precursor for more complex molecules. Its multiple reactive sites make it a versatile intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology and Medicine
The compound’s derivatives may exhibit biological activity, making it a candidate for drug development. Its sulfonyl groups are known to enhance the solubility and bioavailability of pharmaceutical compounds.
Industry
In the materials science field, this compound can be used in the production of polymers and resins with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The compound exerts its effects primarily through its reactive nitro and sulfonyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and reduction, which are fundamental to its applications in synthesis and materials science. The molecular targets and pathways involved depend on the specific reactions and applications being considered.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-nitrophenol
- 2-Nitrobenzenesulfonyl chloride
- 4-Nitrophenyl 2-nitrobenzenesulfonate
Uniqueness
Compared to these similar compounds, 2-Methyl-4-[(2-nitrobenzenesulfonyl)oxy]phenyl 2-nitrobenzene-1-sulfonate is unique due to its dual nitro and sulfonyl functionalities, which provide a higher degree of reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of complex organic molecules and advanced materials.
Properties
IUPAC Name |
[3-methyl-4-(2-nitrophenyl)sulfonyloxyphenyl] 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O10S2/c1-13-12-14(30-32(26,27)18-8-4-2-6-15(18)20(22)23)10-11-17(13)31-33(28,29)19-9-5-3-7-16(19)21(24)25/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREXIANDRFSTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B2931091.png)
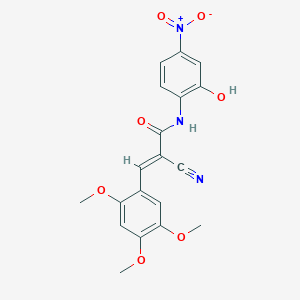
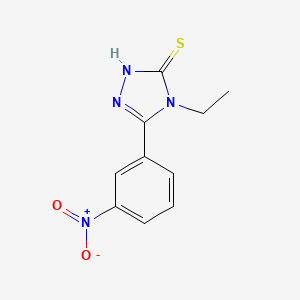
![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide](/img/structure/B2931094.png)
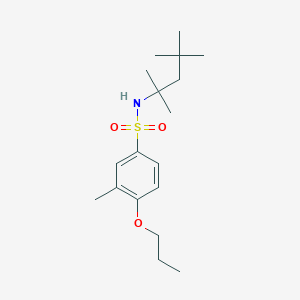
![2-(4-fluorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2931097.png)
![6-(4-Ethoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2931099.png)
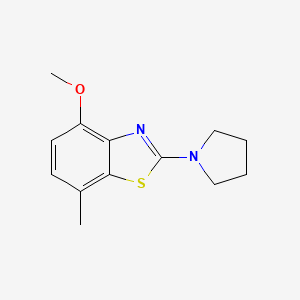
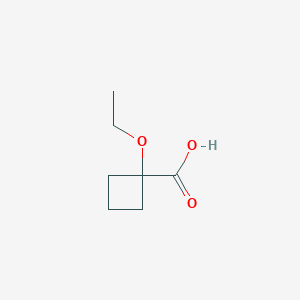
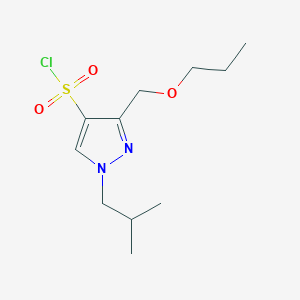
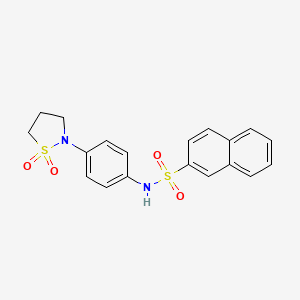
![N-[(2Z,4E)-1-(4-methylpiperidin-1-yl)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B2931105.png)
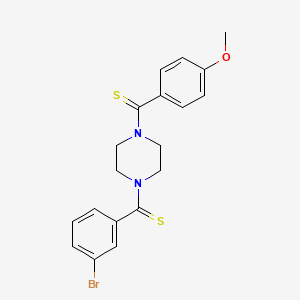
![N-{4-[(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}butanamide](/img/structure/B2931109.png)
